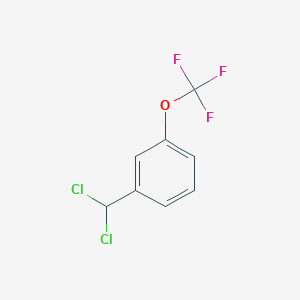![molecular formula C8H7N3O B13680947 8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
8-Methoxypyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxypyrido[3,4-d]pyrimidine typically involves the formation of the pyrido[3,4-d]pyrimidine core followed by the introduction of the methoxy group. One common method involves the condensation of appropriate pyridine and pyrimidine precursors under specific conditions. For instance, a solution of compound 1 and enaminone 2 in dioxane can be stirred for an hour, followed by crystallization from ethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at specific positions on the pyrido[3,4-d]pyrimidine scaffold .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[3,4-d]pyrimidine scaffold .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity
Wirkmechanismus
The mechanism of action of 8-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
8-Methoxypyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as pyrido[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar fused ring system but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-d]pyrimidines have been studied for their anti-inflammatory and anticancer properties, while pyrido[4,3-d]pyrimidines have been used in the synthesis of tetrahydropteroic acid derivatives .
List of Similar Compounds
- Pyrido[4,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
8-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-6(2-3-10-8)4-9-5-11-7/h2-5H,1H3 |
InChI-Schlüssel |
AELVRAYPSSGRFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC2=CN=CN=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)

![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)
![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)


![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)



